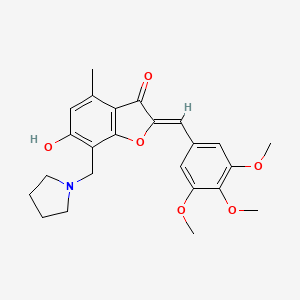
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structure, featuring multiple functional groups including hydroxyl and methoxy moieties, suggests significant potential for various biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₄, with a molecular weight of approximately 311.35 g/mol. The compound's structure includes:
- A benzofuran core , which contributes to its biological properties.
- Pyrrolidine moiety , potentially enhancing neuroprotective effects.
- Methoxy groups , which may influence its reactivity and solubility.
1. Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. The presence of these groups in this compound suggests it may possess notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
2. Antimicrobial Activity
Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The structural features of this compound may contribute to its potential antimicrobial efficacy, making it a candidate for further investigation in infectious disease treatment.
3. Cytotoxic Effects
Preliminary studies suggest that derivatives of benzofurans can induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets involved in cancer proliferation warrant further exploration to assess its potential as an anticancer agent.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aurones | Benzofuran core | Antitrypanosomal |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects |
| Benzofurans | Varying substitutions | Antioxidant activity |
Case Studies and Research Findings
Recent studies highlight the need for in vitro and in vivo investigations to fully elucidate the biological activity of this compound. For instance:
- Antioxidant Studies : In vitro assays demonstrated that similar benzofuran derivatives significantly reduced oxidative stress markers in cell cultures.
- Antimicrobial Testing : Compounds structurally akin to this benzofuran were tested against common pathogens, showing promising results in inhibiting growth.
- Cancer Cell Line Studies : Preliminary cytotoxicity tests indicated that certain derivatives could effectively induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-14-9-17(26)16(13-25-7-5-6-8-25)23-21(14)22(27)18(31-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNRYMZPCGSJCN-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














